2-Azidopalmitoyl-CoA

Description

Structure

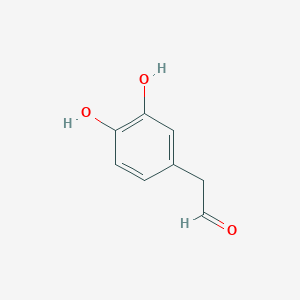

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADQVXRMSNIUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205680 | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5707-55-1 | |

| Record name | (3,4-Dihydroxyphenyl)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5707-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dopal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2E9Q24TSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Regulation of 3,4 Dihydroxyphenylacetaldehyde

Biosynthesis of 3,4-Dihydroxyphenylacetaldehyde from Dopamine (B1211576)

The formation of DOPAL primarily occurs within the cytoplasm of dopaminergic neurons, originating from the neurotransmitter dopamine through enzymatic processes.

Monoamine Oxidase-Catalyzed Oxidative Deamination of Cytoplasmic Dopamine

The principal pathway for the synthesis of 3,4-dihydroxyphenylacetaldehyde is the oxidative deamination of cytoplasmic dopamine, a reaction catalyzed by the enzyme monoamine oxidase (MAO). nih.govwikipedia.orgrsc.orgontosight.ai MAO, located on the outer mitochondrial membrane, converts dopamine into DOPAL, alongside the production of ammonia (B1221849) and hydrogen peroxide. researchgate.net This enzymatic step is a key process in dopamine catabolism. nih.govontosight.ai Both isoforms of monoamine oxidase, MAO-A and MAO-B, are capable of metabolizing dopamine. wikipedia.orgnih.gov The conversion of dopamine to DOPAL increases its toxicity, making the subsequent metabolic steps crucial for cellular health. nih.govnih.gov

Role of L-DOPA Decarboxylation in 3,4-Dihydroxyphenylacetaldehyde Synthesis

The synthesis of dopamine itself is a critical precursor step for the formation of DOPAL. Dopamine is synthesized from the amino acid L-DOPA (3,4-dihydroxy-L-phenylalanine) through the action of the enzyme L-DOPA decarboxylase, also known as aromatic L-amino acid decarboxylase. wikipedia.orgbio-techne.commdpi.com This decarboxylation reaction, which converts L-DOPA to dopamine, is a fundamental step in the biosynthesis of catecholamine neurotransmitters. bio-techne.comtaylorandfrancis.com Once formed, this cytoplasmic dopamine becomes the substrate for monoamine oxidase, leading directly to the production of 3,4-dihydroxyphenylacetaldehyde. mdpi.comnih.gov

Catabolism and Detoxification of 3,4-Dihydroxyphenylacetaldehyde

Due to its reactive nature, 3,4-dihydroxyphenylacetaldehyde is rapidly metabolized into less toxic compounds through two primary pathways: oxidation and reduction. nih.govrsc.org

Aldehyde Dehydrogenase-Mediated Oxidation to 3,4-Dihydroxyphenylacetic Acid

The primary route for the detoxification of DOPAL is its oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.govrsc.orgresearchgate.net This reaction is catalyzed by a group of NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDH). nih.govresearchgate.net Various ALDH enzymes, present in both the cytosol and mitochondria, are responsible for this conversion, with ALDH1 and ALDH2 being major contributors to DOPAL oxidation. rsc.orghmdb.ca The conversion to DOPAC is a critical detoxification step, as DOPAC is a less toxic and more stable compound. nih.govnih.gov

Aldehyde Reductase-Mediated Reduction to 3,4-Dihydroxyphenylethanol

A secondary, or minor, pathway for the metabolism of DOPAL involves its reduction to 3,4-dihydroxyphenylethanol (DOPET). nih.govrsc.orgnih.gov This reaction is catalyzed by cytosolic enzymes called aldehyde reductases or aldose reductases (AR). nih.govnih.govnih.gov This reduction pathway can act as a compensatory mechanism when the primary ALDH-mediated oxidation pathway is impaired. nih.gov

Influence of Catechol-O-Methyltransferase on Dopamine Metabolite Profiles

Interactive Data Tables

Enzymes in 3,4-Dihydroxyphenylacetaldehyde Metabolism

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Biosynthesis | Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) |

| L-DOPA Decarboxylase | Precursor Synthesis | L-DOPA | Dopamine |

| Aldehyde Dehydrogenase (ALDH) | Catabolism (Oxidation) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |

| Aldehyde Reductase (AR) | Catabolism (Reduction) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | 3,4-Dihydroxyphenylethanol (DOPET) |

Metabolites in the Dopamine Catabolic Pathway

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| 3,4-Dihydroxyphenylacetaldehyde | DOPAL | Reactive intermediate |

| Dopamine | DA | Precursor to DOPAL |

| L-DOPA | Precursor to Dopamine | |

| 3,4-Dihydroxyphenylacetic Acid | DOPAC | Oxidized metabolite of DOPAL |

| 3,4-Dihydroxyphenylethanol | DOPET | Reduced metabolite of DOPAL |

| Homovanillic Acid | HVA | Final metabolic end-product |

Dysregulation of 3,4-Dihydroxyphenylacetaldehyde Metabolism in Pathological States

The metabolism of 3,4-dihydroxyphenylacetaldehyde (DOPAL) is a tightly regulated process essential for preventing the accumulation of this highly reactive and toxic molecule. However, in several pathological states, this delicate balance is disrupted, leading to elevated DOPAL levels and subsequent cellular damage. This dysregulation is increasingly recognized as a key factor in the pathogenesis of several neurodegenerative diseases.

The "catecholaldehyde hypothesis" posits that DOPAL, rather than dopamine itself, is a primary endogenous toxin responsible for the selective degeneration of catecholaminergic neurons. mdpi.complos.orgnih.gov This hypothesis is supported by evidence demonstrating that DOPAL is significantly more toxic than its parent amine, dopamine. benthamdirect.comnih.gov Its toxicity stems from its two reactive functional groups: the aldehyde and the catechol, which can induce protein cross-linking, aggregation, and oxidative stress. mdpi.comresearchgate.net

Dysregulation can occur at several points in the metabolic pathway, including increased production by monoamine oxidase (MAO), decreased detoxification by aldehyde dehydrogenase (ALDH) and aldose/aldehyde reductases (ARs), or impaired vesicular storage of dopamine, leading to increased cytosolic dopamine available for conversion to DOPAL. nih.govnih.gov

Neurodegenerative Diseases

Parkinson's Disease (PD)

The most substantial evidence for DOPAL-mediated toxicity comes from research on Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). researchgate.netnih.gov In PD, the metabolism of dopamine is significantly altered, leading to a toxic buildup of DOPAL. nih.gov Post-mortem studies of brains from individuals with sporadic PD have revealed a threefold increase in the ratio of DOPAL to dopamine in the putamen compared to controls, suggesting a failure in DOPAL clearance. mdpi.comacs.org

The mechanisms through which DOPAL contributes to neurodegeneration in PD are multifaceted:

Protein Aggregation: DOPAL covalently modifies proteins, notably α-synuclein, the primary component of Lewy bodies, which are the pathological hallmark of PD. nih.govresearchgate.net It cross-links α-synuclein monomers, promoting the formation of toxic oligomers and protofibrils that disrupt cellular function. researchgate.net The interaction involves the formation of Schiff bases between DOPAL's aldehyde group and lysine (B10760008) residues on proteins. mdpi.com

Enzyme Inhibition: DOPAL can inhibit the activity of key cellular enzymes. For example, it has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, potentially exacerbating dopamine depletion. nih.gov It also inhibits aldehyde dehydrogenase, the very enzyme responsible for its detoxification, creating a vicious cycle of accumulation. nih.govnih.gov

Mitochondrial Dysfunction: Inhibition of mitochondrial complex I, a known factor in PD, leads to increased DOPAL levels. benthamdirect.comnih.gov DOPAL itself can potentiate the toxic effects of complex I inhibition, leading to energy failure and increased oxidative stress. nih.govnih.gov

Oxidative Stress: The catechol group of DOPAL can auto-oxidize to form reactive quinones and generate reactive oxygen species (ROS), such as hydroxyl radicals, particularly in the presence of hydrogen peroxide. mdpi.comresearchgate.net This contributes to a state of chronic oxidative stress, damaging lipids, proteins, and DNA.

The fungicide benomyl (B1667996), an environmental factor linked to PD risk, potently inhibits ALDH, leading to DOPAL accumulation in animal models, further strengthening the link between impaired DOPAL metabolism and PD pathogenesis. acs.org

Table 1: Research Findings on DOPAL Dysregulation in Parkinson's Disease Models

| Finding | Model System | Implication for Pathogenesis | Reference(s) |

| DOPAL is 1000-fold more toxic than dopamine in vivo. | Rat Substantia Nigra (SN) / Ventral Tegmental Area (VTA) | Establishes DOPAL as a potent endogenous neurotoxin. | benthamdirect.comresearchgate.net |

| Injections of DOPAL (as low as 100 ng) kill dopaminergic neurons selectively in the SN over the VTA. | Rat Brain | Mimics the selective neuronal loss seen in PD. | nih.govnih.govresearchgate.net |

| The ratio of DOPAL to Dihydroxyphenylacetic acid (DOPAC) is increased in PD, suggesting decreased ALDH activity. | Post-mortem Human Putamen Tissue | Indicates impaired detoxification of DOPAL in the human PD brain. | acs.org |

| Inhibition of mitochondrial complex I with rotenone (B1679576) increases DOPAL levels. | PC12 Cells | Links mitochondrial dysfunction, a key aspect of PD, to DOPAL accumulation. | nih.gov |

| The fungicide benomyl inhibits ALDH and causes DOPAL to build up. | Mouse Striatum, PC12 Cells, Human Fibroblasts | Provides a link between environmental toxin exposure, enzyme inhibition, and DOPAL toxicity. | acs.org |

| DOPAL induces aggregation of α-synuclein. | In vitro, SH-SY5Y Neuroblastoma Cells | Connects DOPAL to the formation of Lewy bodies. | nih.gov |

Alzheimer's Disease (AD)

While the primary focus of catecholaldehyde research has been on PD, emerging evidence suggests a role in other neurodegenerative conditions like Alzheimer's disease. researchgate.net Studies have found that DOPAL can interact with and stabilize toxic oligomers of the amyloid-β (Aβ) peptide, a key pathogenic agent in AD. nih.gov By stabilizing these small, soluble Aβ aggregates, DOPAL may enhance their neurotoxic effects, which include disrupting calcium homeostasis and promoting the generation of reactive oxygen species. nih.gov

Furthermore, a parallel mechanism has been proposed for the norepinephrine (B1679862) metabolite, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), in AD. researchgate.netnih.gov DOPEGAL, which is structurally similar to DOPAL, is produced in noradrenergic neurons of the locus coeruleus, a brain region affected early in AD. Research indicates that DOPEGAL can activate the asparagine endopeptidase (AEP), an enzyme that cleaves Tau protein, leading to its aggregation into neurofibrillary tangles, another hallmark of AD. nih.gov This suggests a common "catecholaldehyde hypothesis" may extend across different neurodegenerative diseases, where the specific catecholamine system affected (dopamine vs. norepinephrine) determines the primary protein pathology (α-synuclein vs. Tau). nih.gov

Table 2: Research Findings on Catecholaldehyde Dysregulation in Alzheimer's Disease Models

| Finding | Model System | Implication for Pathogenesis | Reference(s) |

| DOPAL stabilizes toxic oligomers (dimers, trimers) of amyloid-β. | In vitro, Human Neuroblastoma Cells | Links dopamine metabolism to the formation of stable, toxic Aβ species. | nih.gov |

| DOPEGAL, the norepinephrine-derived catecholaldehyde, is toxic to noradrenergic neurons. | Differentiated PC12 Cells | Suggests a mechanism for the vulnerability of locus coeruleus neurons in AD. | nih.gov |

| DOPEGAL activates asparagine endopeptidase (AEP), which promotes pathological Tau cleavage and aggregation. | Mouse Locus Coeruleus, Human AD Brains | Provides a direct link between catecholaldehyde toxicity and the formation of neurofibrillary tangles. | nih.gov |

Molecular and Cellular Mechanisms of 3,4 Dihydroxyphenylacetaldehyde Action

Protein Reactivity and Covalent Modification by 3,4-Dihydroxyphenylacetaldehyde

3,4-Dihydroxyphenylacetaldehyde (DOPAL), a highly reactive metabolite of dopamine (B1211576), is known to exert its toxicity through the covalent modification of proteins. nih.govnih.govnih.gov This reactivity stems from the presence of two key functional groups: an aldehyde and a catechol. nih.govnih.gov Both moieties can independently and cooperatively engage in reactions with protein nucleophiles, leading to protein cross-linking and the formation of stable adducts. nih.govnih.gov The dual reactivity of DOPAL makes it a potent modifier of protein structure and function. nih.govnih.gov

The aldehyde group of DOPAL readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. nih.govyoutube.com This reaction is a significant pathway for DOPAL-mediated protein modification. nih.gov

The initial interaction between the aldehyde group of DOPAL and the primary amine of a lysine residue results in the formation of a Schiff base, also known as an imine. nih.govlibretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of these Schiff base adducts is a reversible process. libretexts.orglibretexts.org Studies have shown that DOPAL is highly reactive towards amine nucleophiles and can form a stable adduct without the necessity of reduction to an amine, which is often required for the stability of Schiff base products. nih.gov This suggests that the initial Schiff base adduct can undergo further reactions to form more stable products. nih.gov

Table 1: Reactivity of DOPAL and its Analogues with N-acetyl-lysine (NAL)

| Compound | Reactivity towards NAL | Notes |

|---|---|---|

| DOPAL | Highest | Forms a stable adduct without a reducing agent. nih.gov |

| MOPAL | Lower than DOPAL | Reactivity increases in the presence of NaCNBH3. nih.gov |

| PAL | Lower than DOPAL | Reactivity increases in the presence of NaCNBH3. nih.gov |

| DMPAL | Lowest | nih.gov |

This table summarizes the comparative reactivity of DOPAL and its structural analogues towards the amine nucleophile N-acetyl-lysine (NAL). The data indicates that the catechol group is essential for the enhanced reactivity of DOPAL with amine nucleophiles. nih.gov

The initial Schiff base formed between DOPAL and a lysine residue can undergo oxidative rearrangement to form a more stable, covalent adduct. nih.gov This process is dependent on the oxidation of the catechol moiety of DOPAL. nih.gov The presence of a reducing agent, such as ascorbate, can prevent the oxidation of the catechol and the subsequent rearrangement to a stable adduct. nih.gov This indicates that the reaction of DOPAL with protein amines is linked to catechol oxidation, highlighting the cooperative nature of its two reactive functional groups. nih.gov

The catechol group of DOPAL is susceptible to oxidation, leading to the formation of highly reactive ortho-quinones (o-quinones). nih.govnih.govnih.gov This oxidation can occur through both auto-oxidation and enzyme-catalyzed reactions. nih.gov The resulting quinones are potent electrophiles that can react with various nucleophiles on proteins.

DOPAL can undergo auto-oxidation, a spontaneous reaction with molecular oxygen, to produce a semiquinone radical and subsequently an o-quinone. nih.govnih.gov This process is also associated with the production of superoxide (B77818) radicals. nih.govnih.gov Enzymatic oxidation of DOPAL also significantly contributes to quinone formation. nih.govnih.gov Enzymes like tyrosinase and cyclooxygenase-2 (COX-2) can catalyze the oxidation of DOPAL to its corresponding o-quinone. nih.govmdpi.com The formation of these quinone species is considered a crucial step in the cascade of events leading to DOPAL's toxicity. nih.govnih.gov

Table 2: Oxidation Products of 3,4-Dihydroxyphenylacetaldehyde (DOPAL)

| Oxidation Method | Identified Products | Key Findings |

|---|---|---|

| Auto-oxidation | Superoxide | Results in the production of reactive oxygen species. nih.govnih.gov |

| Enzymatic Oxidation (e.g., Tyrosinase, COX-2) | Semiquinone radical, o-Quinone | Greatly enhances protein cross-linking. nih.govnih.gov |

| Chemical Oxidation (e.g., NaIO4) | Semiquinone radical, o-Quinone | Leads to rapid formation of oxidation products. nih.gov |

This table details the identified oxidation products of DOPAL under different oxidative conditions. The formation of a semiquinone radical and an ortho-quinone are key steps in its bioactivation. nih.govnih.gov

The o-quinones derived from DOPAL are highly reactive electrophiles that can readily undergo Michael addition reactions with soft nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govnih.govresearchgate.net This reaction involves the conjugate addition of the thiol to the electron-deficient quinone ring, forming a stable carbon-sulfur bond. researchgate.netmdpi.com The reactivity of DOPAL-quinone towards cysteine residues has been demonstrated with serum albumin. nih.gov While the aldehyde moiety of DOPAL shows greater reactivity towards primary amines like lysine, the catechol-quinone pathway provides a distinct mechanism for covalent modification targeting thiol-containing residues. nih.govnih.gov

Protein Oligomerization and Aggregation Induced by 3,4-Dihydroxyphenylacetaldehyde

3,4-Dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite of dopamine, has been shown to induce the oligomerization and aggregation of various proteins. This process is significant in the context of neurodegenerative diseases, particularly Parkinson's disease, where the aggregation of the protein alpha-synuclein (B15492655) is a key pathological hallmark. nih.govstanford.edu

DOPAL's ability to trigger protein aggregation stems from its chemical structure, which includes both a catechol ring and an aldehyde group. These features allow it to interact with and modify proteins, leading to the formation of small, soluble oligomers that can further assemble into larger aggregates. nih.gov Studies have demonstrated that even at physiologically relevant concentrations, DOPAL can initiate the aggregation of alpha-synuclein in both cell-free systems and cell cultures, resulting in the formation of potentially toxic oligomers. nih.gov

The process of DOPAL-induced oligomerization is not limited to alpha-synuclein. Research has shown that when a mixture of proteins, such as those found in mitochondrial lysate, is treated with DOPAL, there is a noticeable increase in high molecular weight protein bands and a corresponding decrease in lower molecular weight proteins, indicating widespread protein aggregation. nih.gov This suggests that DOPAL can be a general trigger for protein aggregation, potentially affecting a variety of cellular functions.

Interestingly, the binding of alpha-synuclein to lipid vesicles or detergent micelles, which promotes an alpha-helical structure in the protein, has been found to protect it from DOPAL-induced modification and subsequent oligomerization. nih.gov This highlights the importance of protein conformation in its susceptibility to DOPAL-mediated aggregation.

The formation of these oligomers is a critical step in the pathway to larger, insoluble protein aggregates. While DOPAL-modified alpha-synuclein oligomers may not readily form the large fibrils typically found in Lewy bodies, the formation of these smaller oligomeric species is considered a key neurotoxic event. nih.govresearchgate.net

Protein Cross-Linking Mediated by 3,4-Dihydroxyphenylacetaldehyde

The chemical reactivity of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) enables it to mediate the cross-linking of proteins, a process that can lead to the formation of stable, high-molecular-weight protein complexes. This cross-linking ability is a key aspect of its neurotoxic effects.

DOPAL possesses two reactive functional groups: a catechol and an aldehyde. nih.gov This bifunctional nature allows it to form covalent bonds with and between protein molecules. The aldehyde group can react with amine nucleophiles, such as the lysine residues on proteins, to form Schiff base adducts. nih.gov The catechol group, on the other hand, can be oxidized to a quinone, which is highly reactive towards thiol groups on cysteine residues. nih.gov

Studies have shown that DOPAL can effectively cross-link proteins. For instance, when the model protein glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is treated with DOPAL, the formation of higher molecular weight bands is observed, indicating that the GAPDH monomers are being linked together. nih.gov This cross-linking is concentration-dependent, with higher concentrations of DOPAL leading to the formation of very large protein complexes. nih.gov Similarly, when a mixture of proteins from mitochondrial lysate is exposed to DOPAL, a time-dependent increase in high-molecular-weight protein bands is seen, providing further evidence of DOPAL's ability to cause protein cross-linking. nih.gov

The mechanism of cross-linking appears to involve the oxidation of DOPAL. The presence of ascorbate, an antioxidant, has been shown to diminish DOPAL-mediated protein cross-linking, suggesting the involvement of a quinone intermediate. nih.gov Further research has elucidated a more detailed chemical basis for this cross-linking. The initial adduct formed between DOPAL and a lysine residue on a protein, a dicatechol pyrrole (B145914) lysine (DCPL), undergoes autoxidation. acs.org This leads to the formation of an unstable intermediate, dicatechol isoindole lysine (DCIL), which can then react with a second DCIL molecule to form a dimeric, cross-linked product. acs.org This inter-adduct reaction appears to be the predominant mechanism for DOPAL-mediated protein cross-linking. acs.org

The ability of DOPAL to cross-link proteins like alpha-synuclein is a critical factor in its contribution to the pathology of Parkinson's disease. acs.orgnih.gov

Specific Protein Targets and Functional Impairment

Alpha-Synuclein Modification and Aggregation

Alpha-synuclein, a protein abundant in the brain, is a primary target of 3,4-dihydroxyphenylacetaldehyde (DOPAL). nih.govstanford.edu The interaction between DOPAL and alpha-synuclein is a critical area of research in understanding the pathogenesis of Parkinson's disease, where the aggregation of alpha-synuclein into Lewy bodies is a defining feature. nih.govimrpress.com

DOPAL covalently modifies alpha-synuclein, leading to its oligomerization and aggregation. nih.govnih.gov This modification occurs through the formation of adducts with lysine residues on the alpha-synuclein protein, forming Schiff bases and Michael-addition products. nih.gov This process results in the formation of small, soluble oligomers of alpha-synuclein that are considered to be neurotoxic. nih.govnih.gov In fact, DOPAL has been shown to be more potent than dopamine itself in causing the oligomerization of alpha-synuclein. nih.gov

The accumulation of these DOPAL-modified alpha-synuclein oligomers can impair cellular functions. For example, monomeric alpha-synuclein that has been modified by DOPAL shows a reduced ability to bind to synaptic-like lipid vesicles. nih.gov This suggests that DOPAL modification could interfere with the normal function of alpha-synuclein at the synapse.

Furthermore, injection of DOPAL into the substantia nigra of rats has been shown to cause the loss of dopaminergic neurons and the accumulation of high-molecular-weight oligomers of alpha-synuclein. nih.gov This provides in vivo evidence for the role of DOPAL in both alpha-synuclein aggregation and neurodegeneration. The presence of divalent metal ions, such as copper, can enhance DOPAL-induced oligomerization of alpha-synuclein. researchgate.net

The formation of these oligomers is a key step in the aggregation pathway. While these DOPAL-induced oligomers may not readily form the large, fibrillar aggregates seen in Lewy bodies, their formation is a critical event in the neurotoxic cascade. nih.govresearchgate.net

Inhibition of Tyrosine Hydroxylase Activity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, converting L-tyrosine to L-DOPA. nih.gov Research has identified TH as a specific target of 3,4-dihydroxyphenylacetaldehyde (DOPAL), with significant implications for dopamine homeostasis. nih.gov

Studies have demonstrated that DOPAL can directly inhibit the activity of tyrosine hydroxylase. nih.gov In cell lysate experiments, the presence of DOPAL led to a significant decrease in the production of L-DOPA, indicating a reduction in TH activity. nih.gov This inhibition was observed to be concentration-dependent, with all tested concentrations of DOPAL resulting in some level of TH inhibition. nih.gov

The mechanism of inhibition appears to involve the covalent modification of the TH protein by DOPAL. nih.gov Western blot analysis has shown a concentration-dependent decrease in the ability of antibodies to recognize TH in the presence of DOPAL, suggesting that DOPAL alters the structure of the enzyme. nih.gov

The inhibition of TH by DOPAL is described as semi-reversible. nih.gov Upon removal of excess DOPAL, there is a time- and concentration-dependent recovery of TH activity. nih.gov This suggests that while the interaction between DOPAL and TH is strong, it is not entirely permanent.

The finding that DOPAL can inhibit its own synthesizing enzyme has significant implications. Cellular levels of DOPAL are estimated to be in a range that could potentially inhibit TH activity under normal physiological conditions. nih.gov This suggests a potential feedback mechanism where an accumulation of DOPAL could lead to a decrease in dopamine synthesis, potentially contributing to the dopaminergic dysfunction seen in neurodegenerative disorders.

Reactivity with Other Proteins (e.g., Ubiquitin, L-Aromatic-Amino-Acid Decarboxylase, Glucocerebrosidase)

Beyond its well-documented effects on alpha-synuclein and tyrosine hydroxylase, 3,4-dihydroxyphenylacetaldehyde (DOPAL) has been shown to react with and modify a range of other proteins that are relevant to catecholaminergic neurodegeneration. These interactions can lead to protein oligomerization, quinonization (the formation of protein-quinone adducts), and functional impairment. sigmaaldrich.com

Studies have demonstrated that DOPAL can induce the quinonization of several important proteins, including:

Ubiquitin: This small protein plays a crucial role in the cellular protein degradation system. DOPAL has been shown to cause the oligomerization of ubiquitin. sigmaaldrich.com

L-Aromatic-Amino-Acid Decarboxylase (LAAAD): Also known as DOPA decarboxylase, this enzyme is responsible for the final step in the synthesis of dopamine and serotonin (B10506). wikipedia.orgnih.gov DOPAL not only causes the oligomerization of LAAAD but also inactivates the enzyme, with a reported IC50 of 54 μM. sigmaaldrich.com This inhibition of LAAAD can further disrupt dopamine metabolism.

Glucocerebrosidase (GCase): This enzyme is involved in lysosomal function, and mutations in the gene encoding GCase are a significant risk factor for Parkinson's disease. DOPAL has been found to induce the quinonization of glucocerebrosidase. sigmaaldrich.com

The modification of these proteins by DOPAL can have significant cellular consequences. For instance, the oligomerization and inactivation of LAAAD can disrupt neurotransmitter synthesis. sigmaaldrich.comwikipedia.org The modification of ubiquitin could potentially interfere with the cell's ability to clear misfolded or damaged proteins, contributing to protein aggregation. sigmaaldrich.com The quinonization of GCase may compromise its function, linking dopamine metabolism to lysosomal dysfunction. sigmaaldrich.com

These findings highlight the broad reactivity of DOPAL and suggest that its neurotoxic effects may be mediated through the simultaneous disruption of multiple cellular pathways.

Induction of Oxidative Stress by 3,4-Dihydroxyphenylacetaldehyde

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a significant contributor to oxidative stress within cells, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This induction of oxidative stress is a key component of DOPAL's neurotoxicity.

The chemical structure of DOPAL, specifically its catechol group, makes it susceptible to autoxidation. nih.gov This process can generate ROS, including superoxide radicals. nih.gov Research has shown that superoxide is a critical driver of DOPAL autoxidation, propagating a chain reaction that leads to further oxidation of the molecule. nih.gov

The oxidation of DOPAL is not only a source of ROS but is also a crucial step in its ability to modify and cross-link proteins. nih.gov The formation of a quinone from the oxidized catechol is a key intermediate in these reactions. nih.gov Therefore, the oxidative environment fostered by DOPAL can amplify its own protein-damaging capabilities.

Furthermore, the metabolism of DOPAL is linked to cellular redox status. The primary detoxification pathway for DOPAL is its oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH). nih.gov Inhibition of ALDH can lead to an accumulation of DOPAL. nih.govnih.gov Notably, products of lipid peroxidation, which are markers of oxidative stress, such as 4-hydroxy-2-nonenal (4HNE), can inhibit ALDH activity. nih.gov This creates a potential vicious cycle where oxidative stress can lead to increased DOPAL levels, which in turn can exacerbate oxidative stress.

In cellular models, DOPAL has been shown to potentiate the toxic effects of metabolic stressors that impair mitochondrial function, such as rotenone (B1679576). nih.gov This suggests that in the context of mitochondrial dysfunction, which is itself a source of oxidative stress, the presence of DOPAL can be particularly detrimental. wikipedia.org

Generation of Reactive Oxygen Species and Free Radicals (Semiquinone Radical, Superoxide)

A significant mechanism of DOPAL-mediated toxicity involves its capacity to generate reactive oxygen species (ROS) and free radicals through oxidative processes. nih.govnih.gov The oxidation of DOPAL can proceed through one-electron or two-electron pathways, yielding highly reactive intermediates.

Several oxidation methods, including auto-oxidation at high pH or enzymatic action by tyrosinase or cyclooxygenase-2 (COX-2), can convert DOPAL into a transient semiquinone radical. nih.gov This one-electron oxidation product is a free radical that can interfere with cellular processes. nih.gov Further oxidation of the catechol moiety results in the formation of an ortho-quinone, a highly electrophilic species. nih.gov

During the process of auto-oxidation, DOPAL can generate superoxide, a type of ROS. nih.gov This occurs through sequential one-electron reductions of molecular oxygen. nih.gov The formation of the DOPAL semiquinone radical is a key step in this process, as it can react with oxygen to produce superoxide. nih.gov The generation of these reactive species contributes to a state of oxidative stress within the cell, potentially leading to damage of cellular macromolecules. nih.gov The oxidation of DOPAL and subsequent generation of ROS can be catalyzed by physiological concentrations of metal ions like Cu(II). mdpi.com

| Reactive Species | Method of Generation | Reference |

| DOPAL Semiquinone Radical | One-electron oxidation (auto-oxidation, enzymatic) | nih.gov |

| DOPAL ortho-Quinone | Two-electron oxidation (enzymatic, chemical) | nih.gov |

| Superoxide (O₂⁻) | Auto-oxidation of DOPAL | nih.gov |

| Hydrogen Peroxide | Product of DOPAL-oligomer pro-oxidant activity | mdpi.com |

Depletion of Cellular Thiol Levels

The reactive intermediates formed from DOPAL oxidation, particularly the DOPAL-quinone, are highly electrophilic and can react with cellular nucleophiles. mdpi.comnih.gov Among the most important targets are thiol groups (-SH), which are found in the amino acid cysteine and the major cellular antioxidant, glutathione (B108866). mdpi.com

The DOPAL-quinone readily reacts with the cysteine residues of proteins, such as serum albumin, forming covalent adducts. mdpi.com This reaction leads to the modification of proteins and can impair their function. mdpi.com Furthermore, the reaction with glutathione depletes the cell's primary defense against oxidative damage. mdpi.com The oxidized product of DOPAL, referred to as DOPAL-oligomer, has been shown to exhibit pro-oxidant activity by oxidizing glutathione (GSH) to its disulfide form (GSSG). mdpi.com This depletion of the cellular thiol pool compromises the cell's antioxidant capacity, rendering it more vulnerable to oxidative stress. nih.gov The reactivity of DOPAL towards thiol-containing molecules like N-acetyl-cysteine has been demonstrated, highlighting the mechanism of thiol depletion. scispace.comnih.gov

Interaction with Lipid Peroxidation Products

DOPAL's toxicity can be amplified through its interaction with the downstream consequences of oxidative stress, such as lipid peroxidation. nih.gov Oxidative stress can lead to the peroxidation of membrane lipids, generating reactive aldehydes like 4-hydroxy-2-nonenal (4HNE). nih.govmdpi.com

A crucial interaction occurs at the level of DOPAL's metabolism. DOPAL is primarily detoxified in the mitochondria by the enzyme aldehyde dehydrogenase (ALDH2), which converts it to the less toxic 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov However, 4HNE is a known inhibitor of ALDH2. nih.gov At low micromolar concentrations, 4HNE can inhibit the activity of ALDH2 in rat brain mitochondrial lysates and isolated mitochondria. nih.gov This inhibition blocks the primary detoxification pathway for DOPAL, leading to its accumulation within the cell. nih.gov This creates a vicious cycle where oxidative stress generates lipid peroxidation products that, in turn, inhibit the removal of the toxic aldehyde DOPAL, thereby linking two major pathways of neurotoxic damage. nih.govnih.gov

Mitochondrial Dysfunction and Apoptosis Induced by 3,4-Dihydroxyphenylacetaldehyde

Mitochondria are central targets of DOPAL toxicity. nih.gov The accumulation of DOPAL can lead to severe mitochondrial dysfunction, which is a key step in initiating programmed cell death, or apoptosis. nih.govnih.gov DOPAL is significantly more cytotoxic than its parent compound, dopamine, and its ability to trigger apoptotic pathways underscores its role in neurodegeneration. nih.govnih.gov Intracellular production of DOPAL has been shown to contribute directly to dopamine-evoked apoptosis in cell models. nih.gov

Activation of Mitochondrial Permeability Transition

A primary mechanism by which DOPAL induces mitochondrial dysfunction and apoptosis is through the activation of the mitochondrial permeability transition (mPT). nih.gov The mPT involves the opening of a large, non-selective channel in the inner mitochondrial membrane known as the mitochondrial permeability transition pore (mPTP). mdpi.com

Studies on isolated mitochondria have shown that physiological concentrations of DOPAL can induce the mPT, particularly in mitochondria that are already energetically compromised. nih.gov Dopamine, in contrast, is over a thousand times less potent in inducing this effect. nih.gov The activation of the mPTP is a catastrophic event for the mitochondrion. mdpi.com Its opening allows for the influx of protons, which collapses the mitochondrial membrane potential and uncouples the electron transport chain from ATP synthesis, halting the cell's primary energy production. mdpi.com

Prolonged activation of the mPTP leads to the rupture of the outer mitochondrial membrane and the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol. mdpi.com The release of these factors activates the caspase cascade, a family of proteases that execute the final stages of apoptosis. frontiersin.org Therefore, by triggering the mPT, DOPAL directly links mitochondrial damage to the activation of the cell's suicide program. nih.govmdpi.com

| Mechanism | Consequence | Reference |

| Activation of mPTP | Collapse of mitochondrial membrane potential | mdpi.com |

| Inhibition of ATP synthesis | mdpi.com | |

| Release of pro-apoptotic proteins (e.g., cytochrome c) | mdpi.com | |

| Induction of apoptosis | nih.govmdpi.com |

Pathophysiological Relevance of Elevated 3,4 Dihydroxyphenylacetaldehyde Levels

3,4-Dihydroxyphenylacetaldehyde as an Endogenous Neurotoxin

3,4-Dihydroxyphenylacetaldehyde, commonly known as DOPAL, is a critical, yet toxic, intermediate in the metabolism of dopamine (B1211576). plos.org It is produced within dopaminergic neurons through the action of the enzyme monoamine oxidase (MAO) on cytoplasmic dopamine. nih.govnih.gov While dopamine itself can be neurotoxic at high concentrations, DOPAL exhibits significantly greater toxicity, even at physiological levels. wikipedia.orgnih.gov This inherent toxicity has led to its classification as an endogenous neurotoxin, a substance produced within the body that can harm the very cells that synthesize it. nih.govnih.gov

The neurotoxic effects of DOPAL are attributed to its two highly reactive functional groups: a catechol ring and an aldehyde group. mdpi.comnih.gov These groups enable DOPAL to readily interact with and modify cellular components, particularly proteins. nih.govnih.gov The aldehyde group can form covalent bonds with amine groups on proteins, such as lysine (B10760008) residues, leading to protein cross-linking and aggregation. mdpi.comnih.gov The catechol group is susceptible to oxidation, forming a reactive quinone that can also bind to proteins and generate reactive oxygen species (ROS), contributing to oxidative stress. nih.govresearchgate.net

Normally, DOPAL is rapidly detoxified by the enzyme aldehyde dehydrogenase (ALDH) into the less harmful compound 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov However, if the activity of ALDH is compromised, or if there is an overproduction of dopamine leading to increased DOPAL formation, DOPAL can accumulate to toxic concentrations within the neuron. nih.govnih.gov This buildup disrupts cellular homeostasis through various mechanisms, including mitochondrial dysfunction, impairment of the ubiquitin-proteasome system, and the induction of apoptotic (programmed cell death) pathways. wikipedia.orgresearchgate.net

Contribution to Parkinson's Disease Pathogenesis

The "catecholaldehyde hypothesis" proposes that the accumulation of toxic catecholaldehydes, primarily DOPAL, is a key driver of the selective degeneration of catecholaminergic neurons seen in Parkinson's disease (PD). nih.govwikipedia.org This hypothesis provides a potential explanation for why dopaminergic neurons, which are defined by their production of dopamine, are particularly susceptible to damage in PD. nih.govnih.gov The constant metabolic processing of dopamine in these neurons creates a persistent risk of DOPAL accumulation. nih.gov

The hypothesis posits that any factor that disrupts the delicate balance between DOPAL production and its detoxification can lead to neurodegeneration. nih.govnih.gov This includes genetic predispositions that may reduce the efficiency of ALDH, the enzyme responsible for breaking down DOPAL, as well as environmental exposures to substances that can inhibit ALDH activity. nih.govwikipedia.org By focusing on a specific, toxic metabolite of dopamine, the catecholaldehyde hypothesis offers a unifying framework to understand how diverse genetic and environmental factors can converge to cause the characteristic pathology of PD. nih.gov

A hallmark of Parkinson's disease is the profound and selective loss of dopaminergic neurons in a specific brain region called the substantia nigra pars compacta (SNc). plos.orgnih.gov Neurons in this area appear to be more vulnerable than dopaminergic neurons in other brain regions, such as the adjacent ventral tegmental area (VTA). nih.govnih.gov The catecholaldehyde hypothesis provides a compelling explanation for this selective vulnerability.

Several factors may contribute to the heightened susceptibility of SNc neurons to DOPAL-induced toxicity:

High Metabolic Activity: SNc neurons are characterized by a high rate of metabolic activity, which is necessary to maintain their extensive and complex axonal arborizations. frontiersin.org This high energy demand may make them more susceptible to mitochondrial dysfunction, a known consequence of DOPAL accumulation. researchgate.netfrontiersin.org

Dopamine Turnover: The rate of dopamine synthesis and metabolism is particularly high in SNc neurons, leading to a greater potential for DOPAL production compared to other neuronal populations. nih.gov

ALDH Activity: There is evidence to suggest that the activity of aldehyde dehydrogenase (ALDH), the primary enzyme for detoxifying DOPAL, may be lower in the substantia nigra compared to other brain regions, further increasing the risk of DOPAL buildup. wikipedia.org

Axonal Transport: The long and highly branched axons of SNc neurons present a challenge for the efficient transport of essential molecules and the clearance of waste products, potentially leading to the localized accumulation of toxic metabolites like DOPAL. northwestern.edu

In vivo studies have demonstrated that direct injection of DOPAL into the substantia nigra of animal models leads to the selective death of dopaminergic neurons and the development of motor deficits characteristic of Parkinson's disease. plos.orgnih.govnih.gov

Lewy bodies are abnormal protein aggregates found within the remaining neurons of individuals with Parkinson's disease, and their primary component is the protein alpha-synuclein (B15492655). nih.govnih.gov A significant aspect of the catecholaldehyde hypothesis is the proposed interaction between DOPAL and alpha-synuclein. nih.govnih.gov

Research has shown that DOPAL can potently promote the aggregation of alpha-synuclein into toxic oligomeric forms. nih.govresearchgate.net This occurs through the covalent modification of alpha-synuclein by DOPAL, which alters its structure and promotes its misfolding and aggregation. biorxiv.org These DOPAL-induced alpha-synuclein oligomers are thought to be particularly damaging to neurons, contributing to synaptic dysfunction and cell death. researchgate.netbiorxiv.org

The accumulation of DOPAL can therefore initiate a vicious cycle: DOPAL promotes alpha-synuclein aggregation, and these aggregates, in turn, may further impair cellular processes, including mitochondrial function and protein clearance, leading to even greater DOPAL accumulation and neurotoxicity. nih.govnih.gov While it has been observed that DOPAL-modified alpha-synuclein oligomers may not readily form the large, fibrillar structures characteristic of mature Lewy bodies, the resulting disruption of protein homeostasis is considered a key pathogenic event. researchgate.netresearchgate.net

The development of Parkinson's disease is widely believed to result from a complex interplay between genetic predisposition and environmental exposures. nih.govyouandparkinsons.comfoundmyfitness.com The catecholaldehyde hypothesis provides a framework for understanding how these diverse factors can converge on the pathway of dopamine metabolism and DOPAL toxicity.

Genetic Factors:

Mutations in genes associated with Parkinson's disease, such as those affecting mitochondrial function or protein clearance, could indirectly lead to increased DOPAL levels. plos.org For instance, impaired mitochondrial function can lead to increased oxidative stress, which can both enhance DOPAL production and inhibit its detoxification. researchgate.net

Polymorphisms in the gene encoding for aldehyde dehydrogenase (ALDH), the enzyme that breaks down DOPAL, could result in a less efficient enzyme, leading to higher steady-state levels of DOPAL and an increased risk of neurodegeneration. wikipedia.org

Environmental Factors:

Exposure to certain environmental toxins, such as some pesticides and industrial chemicals, has been linked to an increased risk of Parkinson's disease. foundmyfitness.comyoutube.com Some of these toxins are known to inhibit ALDH activity, thereby directly increasing the accumulation of DOPAL. wikipedia.org

Infections and inflammation can also contribute to oxidative stress in the brain, which can exacerbate the neurotoxic effects of DOPAL. nih.gov

Therefore, an individual's genetic makeup can influence their susceptibility to the harmful effects of environmental exposures, with both sets of factors potentially converging to elevate DOPAL levels and drive the progression of Parkinson's disease. nih.gov

Role in Other Neurodegenerative Disorders

While the role of 3,4-dihydroxyphenylacetaldehyde is most extensively studied in the context of Parkinson's disease, emerging evidence suggests its potential involvement in other neurodegenerative disorders as well. The fundamental mechanisms of DOPAL-induced toxicity, including protein aggregation and oxidative stress, are common features of many neurodegenerative conditions. mdpi.comresearchgate.net

The "catecholaldehyde hypothesis" itself extends beyond Parkinson's to other Lewy body diseases. nih.govnih.gov Furthermore, the toxic metabolite of norepinephrine (B1679862), 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is structurally similar to DOPAL, is also implicated in the degeneration of noradrenergic neurons, a feature of various neurodegenerative disorders. wikipedia.org

Although direct evidence is still being gathered, the ability of DOPAL to induce protein misfolding and aggregation suggests a potential contribution to the pathology of diseases like Alzheimer's disease, where the aggregation of amyloid-beta and tau proteins are central features. biorxiv.orgmdpi.com Given that many neurodegenerative diseases share common pathological pathways, it is plausible that DOPAL could play a role in the broader spectrum of these disorders, particularly those involving catecholaminergic systems. mdpi.com

Involvement in Cyanide-Induced Neurotoxicity

Elevated levels of 3,4-Dihydroxyphenylacetaldehyde (DOPAL), the monoamine oxidase (MAO) metabolite of dopamine, have been implicated in the neurotoxic effects observed in cyanide poisoning. nih.gov Research has demonstrated that DOPAL can react non-enzymatically with cyanide to form a novel, biologically active cyanohydrin adduct known as 2-hydroxy-3-(3,4-dihydroxyphenyl) propionitrile (B127096) (HPN). nih.gov This interaction represents a significant pathway through which cyanide may exert its neurotoxic effects, distinct from its well-known inhibition of cellular respiration.

The formation of HPN is a rapid, concentration-dependent process. nih.gov Studies using rat pheochromocytoma (PC12) cells, a common model for neuronal cells, showed that incubating the cells with cyanide led to the generation of this new compound. nih.gov The production of HPN was blocked by pretreatment with clorgyline, an inhibitor of MAO-A, confirming that the formation of DOPAL from dopamine is a necessary preceding step. nih.gov In cell-free experiments, HPN was formed when cyanide was added to a mixture containing dopamine and MAO, but not when cyanide was added to dopamine alone, further cementing the role of DOPAL as the direct reactant with cyanide. nih.gov

Interactive Table: Research Findings on DOPAL and Cyanide-Induced Neurotoxicity

| Experimental Model | Treatment | Key Findings | Implication | Reference |

| Rat Pheochromocytoma (PC12) cells | Cyanide (1-10 mM) for 30 min | Generation of a new compound, identified as the cyanohydrin adduct HPN. nih.gov | DOPAL reacts with cyanide to form HPN. | nih.gov |

| Rat Pheochromocytoma (PC12) cells | Clorgyline (MAO-A inhibitor) pretreatment, then cyanide | Blocked the generation of HPN. nih.gov | HPN formation is dependent on the MAO-catalyzed production of DOPAL from dopamine. | nih.gov |

| Mouse Brain Slices | Cyanide (1 mM) for 10 min | Generated 0.98 ng HPN/100 mg wet weight of tissue. nih.gov | HPN can be formed in brain tissue upon exposure to cyanide. | nih.gov |

| Mice (in vivo) | Injection of cyanide (15.6 µg) into the lateral brain ventricle | HPN was detected in the brains. nih.gov | Confirms the in vivo formation of HPN following cyanide exposure. | nih.gov |

| Mice (in vivo) | Repeated doses of KCN (6 mg/kg, s.c., five times) | Produced 0.14 ± 0.03 ng/100 mg of HPN in the striatum. nih.gov | Systemic cyanide administration leads to HPN formation in the brain. | nih.gov |

| Rat Pheochromocytoma (PC12) cells | HPN (500 µM) for 60 min | Killed 23% of cells and increased dopamine release by 39.8%. nih.gov | The HPN adduct is itself biologically active and neurotoxic. | nih.gov |

3,4-Dihydroxyphenylacetaldehyde in Insect Physiology (e.g., Cuticle Formation)

In contrast to its neurotoxic role in mammals, 3,4-dihydroxyphenylacetaldehyde (DOPAL) plays a crucial physiological role in insects, particularly in the formation of the cuticle. nih.govvt.edu The insect cuticle is a vital and complex extracellular structure that provides physical protection, prevents desiccation, and serves as an exoskeleton for muscle attachment. nih.govnumberanalytics.com Its properties, ranging from rigid to flexible, are determined by the biochemical processes of its formation and hardening (sclerotization).

Recent research has identified a novel enzyme in insects, named DOPAL synthase, which catalyzes the production of DOPAL from L-dopa. nih.govvt.edu This discovery has provided significant insights into the mechanisms of flexible cuticle formation. nih.gov The DOPAL synthase-mediated pathway appears to be particularly important for creating flexible cuticles, which are essential for movement and certain developmental stages. vt.edu

The biochemical pathway involving DOPAL offers an alternative to the more traditionally understood sclerotization pathways that produce rigid, hardened cuticles. In the DOPAL synthase pathway, the generated DOPAL participates in the crosslinking of cuticular proteins, a key process in defining the mechanical properties of the final cuticle structure. nih.gov This specific mechanism allows for the formation of pliable, yet durable, cuticular regions. Understanding the function of DOPAL and DOPAL synthase in insects not only sheds light on fundamental aspects of insect physiology but also highlights the diverse biological roles of this reactive aldehyde across different phyla. nih.govvt.edu

Interactive Table: Role of 3,4-Dihydroxyphenylacetaldehyde in Insect Cuticle Formation

| Feature | Description | Significance | Reference |

| Key Enzyme | DOPAL synthase | Catalyzes the production of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) from L-dopa in insects. nih.govvt.edu | Represents a specific biochemical pathway for generating a key component for cuticle formation. |

| Physiological Process | Flexible Cuticle Formation | DOPAL is involved in the protein crosslinking that results in a flexible, rather than rigid, cuticle. nih.govvt.edu | Essential for insect movement, growth, and the function of non-sclerotized body parts. |

| Substrate | L-dopa | The precursor molecule converted by DOPAL synthase into DOPAL. nih.gov | Connects catecholamine metabolism to structural and developmental processes in insects. |

| Organism Studied | Aedes aegypti (Yellow fever mosquito) | DOPAL synthase and its role in cuticle formation have been investigated in this mosquito species. nih.gov | Provides a model system for understanding this biochemical pathway and its importance for insect survival. |

Research Methodologies and Experimental Models in 3,4 Dihydroxyphenylacetaldehyde Studies

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of DOPAL on specific cell types implicated in neurodegeneration. These models are instrumental in elucidating the molecular pathways triggered by DOPAL-induced toxicity.

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a cornerstone in DOPAL research due to its ability to synthesize and metabolize dopamine (B1211576), mirroring key characteristics of dopaminergic neurons. acs.org Studies using PC12 cells have been pivotal in understanding DOPAL's cytotoxicity.

Research has shown that DOPAL induces dose-dependent dopamine release from PC12 cells through a calcium-independent mechanism. nih.gov This finding suggests an intrinsic role for DOPAL in altering dopamine neuron function. nih.gov Furthermore, investigations have explored the interplay between DOPAL and metabolic stress. For instance, the complex I inhibitor rotenone (B1679576) was found to increase DOPAL levels in PC12 cell cultures. nih.gov While elevated DOPAL alone did not affect cell viability, its combination with rotenone-induced metabolic stress significantly potentiated toxicity. nih.gov This synergistic effect was blocked by inhibiting monoamine oxidase, confirming that DOPAL accumulation was the culprit. nih.gov

The cytotoxicity of L-DOPA, a precursor to dopamine, has also been examined in PC12 cells. nih.gov Findings indicate that L-DOPA's toxicity is not due to its conversion to dopamine but rather to the formation of free radicals during its autoxidation. nih.gov This is supported by the protective effects of catalase and superoxide (B77818) dismutase. nih.gov Moreover, studies have demonstrated that manganese can enhance L-DOPA-induced apoptosis in PC12 cells, suggesting a synergistic effect of agents that promote oxidative stress. nih.gov In differentiated PC12 cells, physiological concentrations of DOPAL have been shown to potently induce a pathway associated with programmed cell death by targeting mitochondria. wikipedia.org

Interactive Data Table: Key Findings in PC12 Cell Models

| Finding | Experimental Context | Implication | Reference(s) |

| DOPAL induces dose-dependent dopamine release. | PC12 cells exposed to DOPAL. | DOPAL may directly alter dopaminergic neuron function. | nih.gov |

| DOPAL potentiates rotenone-induced toxicity. | Combined treatment of PC12 cells with DOPAL and rotenone. | DOPAL accumulation exacerbates the effects of metabolic stress. | nih.gov |

| L-DOPA cytotoxicity is due to autoxidation. | PC12 cells treated with L-DOPA and various inhibitors/antioxidants. | Free radicals, not dopamine itself, are the primary toxic species from L-DOPA. | nih.gov |

| Manganese enhances L-DOPA-induced apoptosis. | Co-exposure of PC12 cells to manganese and L-DOPA. | Synergistic action of oxidative stressors in catecholaminergic cells. | nih.gov |

| DOPAL induces apoptosis via mitochondria. | Differentiated PC12 cells exposed to physiological DOPAL concentrations. | Highlights the role of mitochondria as a key target of DOPAL toxicity. | wikipedia.org |

To understand the impact of DOPAL beyond neurons, researchers utilize human oligodendrocyte cell lines like MO3.13. cedarlanelabs.comnordicbiosite.com Oligodendrocytes are responsible for myelination in the central nervous system, and their dysfunction is implicated in various neurological disorders. The MO3.13 cell line is a human-human hybrid that expresses key markers of oligodendrocytes. cedarlanelabs.comnordicbiosite.com

Studies using MO3.13 cells have demonstrated that DOPAL is significantly more efficient than dopamine at modifying α-synuclein, a protein central to Parkinson's disease pathology. nih.govnih.gov DOPAL was found to be more potent in causing both the oligomerization (clumping) and quinonization (a type of chemical modification) of α-synuclein. nih.gov Furthermore, in MO3.13 cells, DOPAL treatment led to the formation of numerous intracellular quinoproteins, a phenomenon not observed with dopamine treatment. nih.govnih.gov This suggests that the metabolic pathway leading to DOPAL is a more prominent route for dopamine-related protein modification. nih.gov These findings highlight the potential for DOPAL to induce pathology in glial cells, broadening its implicated role in neurodegenerative processes. nih.govnih.gov

Interactive Data Table: DOPAL's Effects on MO3.13 Cells

| Finding | Experimental Context | Implication | Reference(s) |

| DOPAL is more potent than dopamine in modifying α-synuclein. | Comparison of DOPAL and dopamine effects on α-synuclein in vitro. | The metabolic pathway to DOPAL is a key driver of α-synuclein pathology. | nih.govnih.gov |

| DOPAL induces intracellular quinoprotein formation. | Treatment of MO3.13 cells with DOPAL. | DOPAL can cause widespread protein modification within glial cells. | nih.govnih.gov |

To investigate the subcellular targets of DOPAL, researchers use isolated synaptosomes and mitochondria. Synaptosomes are resealed nerve terminals that contain synaptic vesicles and mitochondria, providing a model to study synaptic processes in isolation. plos.org

Research has shown that DOPAL can target mitochondria, which are crucial for cellular energy production. plos.org Studies using isolated synaptic vesicles have revealed that DOPAL-derived α-synuclein oligomers can impair their physiological function. nih.gov This indicates that DOPAL can disrupt neurotransmitter storage and release. While many presynaptic terminals contain mitochondria to meet the high energy demands of neurotransmission, a significant portion may lack them, suggesting alternative energy-generating mechanisms are also at play. plos.orgresearchgate.net Mitochondrial toxins have been shown to inhibit dopamine uptake in striatal synaptosomes by reducing the maximum velocity of the dopamine transporter, suggesting a noncompetitive inhibition mechanism. nih.gov This highlights the vulnerability of synaptic machinery to mitochondrial dysfunction, a condition that can be exacerbated by DOPAL.

In Vivo Animal Models

In vivo models are essential for understanding the systemic and behavioral consequences of DOPAL neurotoxicity in a living organism. These models allow for the investigation of complex interactions between different cell types and brain regions.

The rotenone model is a widely used animal model of Parkinson's disease. nih.govnih.gov Rotenone, a mitochondrial complex I inhibitor, reproduces many features of the disease, including motor deficits and dopaminergic neurodegeneration. nih.govnih.govjefferson.edufrontiersin.orgmdpi.com

Studies have shown that the rat rotenone model replicates the abnormal catecholamine metabolism seen in Parkinson's disease, including a buildup of DOPAL. nih.gov This model provides a valuable platform for studying the "catecholaldehyde hypothesis," which posits that DOPAL is a key player in the pathogenesis of the disease. nih.gov In this model, rotenone administration leads to reduced locomotor activity, decreased dopamine levels, and an increase in DOPAL. nih.gov The model demonstrates both a defect in the vesicular storage of dopamine and decreased activity of aldehyde dehydrogenase, the enzyme that detoxifies DOPAL. nih.gov This suggests that rotenone-induced mitochondrial dysfunction creates a "double-hit" scenario that promotes the accumulation of toxic DOPAL. nih.gov

Interactive Data Table: Findings from the Rotenone Model

| Finding | Experimental Context | Implication | Reference(s) |

| Rotenone model replicates abnormal catecholamine metabolism of Parkinson's disease. | Rats treated with rotenone. | Provides an in vivo platform to test the catecholaldehyde hypothesis. | nih.gov |

| Rotenone increases DOPAL levels and decreases dopamine. | Analysis of striatal tissue from rotenone-treated rats. | Links mitochondrial dysfunction to the accumulation of toxic DOPAL. | nih.gov |

| Rotenone impairs vesicular storage and ALDH activity. | Neurochemical analysis in the rotenone model. | A "double-hit" mechanism exacerbates DOPAL toxicity. | nih.gov |

To directly assess the neurotoxic effects of DOPAL in the brain, researchers employ direct intracerebral injections into specific brain regions, such as the substantia nigra, which is severely affected in Parkinson's disease.

Studies involving direct injection of DOPAL into the rat substantia nigra have provided compelling evidence of its toxicity. plos.orgnih.gov These injections lead to a selective loss of dopaminergic neurons in the substantia nigra pars compacta, while sparing non-dopaminergic neurons in the pars reticulata. plos.org This selective vulnerability mimics a key pathological feature of Parkinson's disease. plos.orgnih.govresearchgate.net Furthermore, DOPAL injections induce rotational asymmetry in the animals, a behavioral phenotype consistent with other animal models of Parkinson's disease. plos.org In these studies, DOPAL was found to be toxic to dopaminergic neurons at concentrations significantly lower than dopamine itself, underscoring its potency as a neurotoxin. nih.gov

Advanced Analytical Techniques for 3,4-Dihydroxyphenylacetaldehyde and its Metabolites

The inherent reactivity and transient nature of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) necessitate sophisticated analytical methods for its detection, characterization, and the study of its interactions with biological molecules.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is a cornerstone technique for the sensitive and specific measurement of DOPAL and its related metabolites in biological samples. nih.gov This method is particularly crucial for in vivo studies, as technical difficulties often prevent the detection of the highly reactive DOPAL in ex vivo tissue homogenates. nih.gov By coupling microdialysis in freely moving animal models with HPLC-EC, researchers can directly measure DOPAL levels in the brain, providing a reliable tool to evaluate dopamine oxidative metabolism in real-time. nih.gov

The technique has been successfully employed to identify DOPAL in chromatograms from microdialysis samples, with retention times matching those of synthetically and enzymatically produced standards. nih.gov HPLC-EC is also used to monitor the enzymatic conversion of DOPAL. For instance, it can measure the rate of 3,4-dihydroxyphenylacetic acid (DOPAC) formation from DOPAL, which is essential for assessing the activity of enzymes like aldehyde dehydrogenase (ALDH2). nih.gov This approach has been instrumental in studies investigating how inhibitors affect DOPAL metabolism. nih.gov Furthermore, HPLC analysis is used to quantify the loss of DOPAL in reactivity studies, accounting for spontaneous degradation or oxidation to other products. nih.gov It can also analyze the products of DOPAL oxidation and its reduced form, 3,4-dihydrophenylethanol (DOPET). mdpi.comresearchgate.net

Table 1: Applications of HPLC-EC in DOPAL Research

| Application | Sample Type | Analytes Measured | Key Findings | Reference |

| In Vivo Monitoring | Rat striatum microdialysate | DOPAL, DOPAC | Enabled the first in vivo detection and identification of DOPAL in the brain. nih.gov | nih.gov |

| Enzyme Activity Assay | Rat brain mitochondrial lysate | DOPAL, DOPAC | Measured decreased conversion of DOPAL to DOPAC to confirm inhibition of ALDH2. nih.gov | nih.gov |

| Metabolite Identification | Reaction mixtures | DOPAL, DOPET, Cys-DOPET | Analyzed products of tyrosinase-catalyzed oxidation of DOPAL. mdpi.com | mdpi.com |

| Reactivity Quantification | Buffer solutions | DOPAL | Quantified the spontaneous loss of DOPAL in control experiments. nih.gov | nih.gov |

Spectroscopic methods are vital for elucidating the structure of transient, reactive species generated from DOPAL. Electron Paramagnetic Resonance (EPR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in identifying its unstable oxidation products. nih.gov

EPR spectroscopy has been used to detect and characterize a transient DOPAL semiquinone radical. nih.gov This radical species was generated through various oxidation methods, including enzymatic oxidation by tyrosinase and chemical oxidation, with EPR spectra confirming its formation. nih.gov

NMR spectroscopy provides detailed structural information. 1H NMR was used to identify the second oxidation product of DOPAL as the corresponding ortho-quinone. nih.gov By comparing the NMR spectra of DOPAL before and after oxidation, researchers could assign the specific proton signals that fit the expected structure of the quinone. nih.gov Time-course NMR studies have also been used to investigate the stability of the DOPAL-quinone, monitoring the disappearance of its characteristic peaks over time. nih.gov

Table 2: Spectroscopic Characterization of DOPAL Oxidation Products

| Technique | Species Identified | Oxidation Method | Key Observation | Reference |

| Electron Paramagnetic Resonance (EPR) | DOPAL semiquinone radical | Tyrosinase, NaIO4, HRP-H2O2, K3Fe(CN)6 | Detection of a transient radical intermediate stabilized by Mg2+. nih.gov | nih.gov |

| Nuclear Magnetic Resonance (NMR) | DOPAL ortho-quinone | Sodium periodate (B1199274) (NaIO4) | Resonances in the 1H NMR spectrum matched the expected quinone structure. nih.gov | nih.gov |

| UV-visible Spectroscopy | Oxidized DOPAL products | Tyrosinase | Monitored the time-dependent formation and disappearance of products with specific absorbance maxima. nih.gov | nih.gov |

Near-Infrared (NIR) fluorescence spectroscopy is an advanced technique used to detect the formation of adducts between DOPAL-quinone and proteins, a process termed "quinonization". nih.gov This method offers significant advantages for studying biological systems because NIR light has greater tissue penetration depth and minimizes interference from the natural autofluorescence of cells and tissues, which is typically in the visible light spectrum. nih.govnih.gov These features result in an increased signal-to-noise ratio, making NIR fluorescence ideal for sensitive detection. nih.gov

In the context of DOPAL research, NIR fluorescence spectroscopy has been used to detect the spontaneous oxidation of DOPAL to its quinone form and the subsequent covalent adduction of this quinone to intracellular proteins in cell culture models. nih.gov This technique has been instrumental in identifying several key proteins involved in neurodegeneration that are susceptible to modification by DOPAL. nih.gov The ability to detect these quinoprotein adducts provides direct evidence of DOPAL's reactivity within a cellular environment. nih.gov

Proteomic methodologies are essential for identifying the specific protein targets of DOPAL's reactivity. These approaches allow researchers to move from observing general protein modification to pinpointing the individual proteins that are adducted, cross-linked, or aggregated by DOPAL. nih.govnih.gov

One common technique involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov When a mixture of proteins, such as a mitochondrial lysate, is treated with DOPAL, an increase in high-molecular-weight protein bands and a decrease in lower-molecular-weight bands on the gel indicates DOPAL-mediated protein cross-linking. nih.gov

For more precise identification, mass spectrometry-based techniques are employed. nih.gov For example, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can analyze model peptides incubated with DOPAL to confirm the formation of adducts. nih.gov Broader proteomic studies utilize advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze complex protein mixtures after DOPAL exposure, enabling the identification of specific modified proteins from thousands of candidates. nih.gov Through these methods, several proteins related to catecholaminergic neurodegeneration have been identified as targets of DOPAL modification. nih.gov

Table 3: Proteins Identified as Targets of DOPAL Modification

| Protein Target | Type of Modification | Experimental Model | Detection Method | Reference |

| α-synuclein (AS) | Quinonization, Oligomerization, Aggregation | Cultured cells & in vitro | Near-Infrared Fluorescence Spectroscopy | nih.gov |

| Vesicular monoamine transporter, type 2 | Quinonization | In vitro | Near-Infrared Fluorescence Spectroscopy | nih.gov |

| Glucocerebrosidase | Quinonization | In vitro | Near-Infrared Fluorescence Spectroscopy | nih.gov |

| Ubiquitin | Quinonization, Oligomerization | In vitro | Near-Infrared Fluorescence Spectroscopy | nih.gov |

| L-aromatic-amino-acid decarboxylase (LAAAD) | Quinonization, Oligomerization, Inactivation | In vitro | Near-Infrared Fluorescence Spectroscopy | nih.gov |

| Mouse liver mitochondrial proteins | Cross-linking | Mitochondrial lysate | SDS-PAGE, HPLC | nih.gov |

Computational and Systems Biology Modeling of 3,4-Dihydroxyphenylacetaldehyde Dynamics

Computational and systems biology modeling provides a powerful framework for understanding the complex dynamics of DOPAL within neuronal systems and its role in disease progression. mdpi.com These models integrate various biological processes to simulate the effects of DOPAL accumulation and to test hypotheses that are difficult to address through purely experimental means. mdpi.com

For example, a comprehensive computational model of events in catecholaminergic neurons has been used to identify functional abnormalities in dopaminergic nerve terminals that contribute to the depletion of neurotransmitter stores. mdpi.com Mathematical modeling has also been applied to simulate the progression of neurodegeneration, identifying distinct phases of the disease process. mdpi.com Such models suggest that interventions may have different effects depending on the disease stage, which could explain why some clinical trials of neuroprotective agents have failed. mdpi.com By simulating the entire dopamine metabolic pathway, these models can predict how changes in one component, such as the inhibition of an enzyme, will affect DOPAL levels and downstream neurotoxic events. This approach is central to testing the "catecholaldehyde hypothesis" and designing strategies to lower DOPAL production or enhance its detoxification. mdpi.com

Therapeutic Strategies and Pharmacological Interventions Targeting 3,4 Dihydroxyphenylacetaldehyde

Modulation of 3,4-Dihydroxyphenylacetaldehyde Metabolic Enzymes

A primary therapeutic avenue involves modulating the enzymes responsible for the synthesis and degradation of DOPAL. By either reducing its formation or enhancing its detoxification, the intracellular concentration of this toxic aldehyde can be controlled.

Monoamine Oxidase Inhibition to Reduce 3,4-Dihydroxyphenylacetaldehyde Production

DOPAL is formed from the oxidative deamination of cytoplasmic dopamine (B1211576), a reaction catalyzed by monoamine oxidase (MAO), particularly the MAO-A isoform. nih.govmdpi.com Therefore, inhibiting MAO presents a direct strategy to decrease DOPAL production. nih.gov